molecular formula C12H16BF2NO2 B1523676 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1701449-93-5

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1523676
CAS No.: 1701449-93-5
M. Wt: 255.07 g/mol
InChI Key: AYBZQVJYXVNTAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of palladium catalysts for borylation at the benzylic C-H bond of alkylbenzenes . A specific synthesis process for a related compound involves a mixture of reagents stirred at 90°C for 16 hours under N2 .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include borylation and hydroboration in the presence of transition metal catalysts .

The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds have been synthesized and characterized through various spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, and MS) and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations, including geometrical parameters, molecular electrostatic potential (MEP), frontier molecular orbital (FMO), and natural bond orbital (NBO) analysis, have been performed to compare with and confirm the experimental data, providing insights into their structural and electronic properties (Qing-mei Wu et al., 2021).

Photophysical and Electrical Properties for Device Fabrication

Well-defined poly(2,7-fluorene) derivatives incorporating 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene have shown promising photophysical and electrical properties. These properties include high quantum yields and potential for electrical conductivity upon doping, indicating their applicability in the fabrication of blue-light-emitting devices and potentially in electronic applications (M. Ranger et al., 1997).

Electrochemical Applications

The compound's structural motif is utilized in the development of anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries. Two boron-based compounds, including a variant of this compound, were explored for their electrolyte additive potential, demonstrating enhanced fluoride ion conductivity and solubility, which could significantly improve battery performance (A. C. Kucuk & T. Abe, 2020).

Safety and Hazards

The safety and hazards associated with similar compounds include warnings for H302-H315-H319-H335, and precautionary statements P261-P305+P351+P338 .

Properties

IUPAC Name

2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(15)9(16)6-7/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBZQVJYXVNTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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